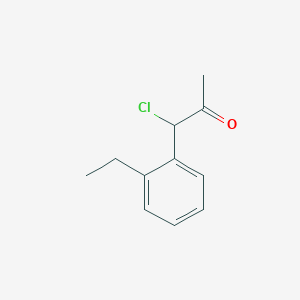

1-Chloro-1-(2-ethylphenyl)propan-2-one

Description

1-Chloro-1-(2-ethylphenyl)propan-2-one is a chlorinated ketone derivative featuring a 2-ethylphenyl substituent. Such compounds are frequently employed in the preparation of heterocycles like pyrazoles and isoquinolines, which have applications in pharmaceuticals and materials science . The 2-ethylphenyl group introduces steric bulk and moderate electron-donating effects, which may influence reactivity, solubility, and crystallinity compared to simpler aryl derivatives.

Properties

Molecular Formula |

C11H13ClO |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

1-chloro-1-(2-ethylphenyl)propan-2-one |

InChI |

InChI=1S/C11H13ClO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h4-7,11H,3H2,1-2H3 |

InChI Key |

AVBCITMDETVPGH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C(C(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-1-(2-ethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 2-ethylbenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ketones or alcohols.

Reduction: Formation of 1-(2-ethylphenyl)propan-2-ol.

Oxidation: Formation of 1-(2-ethylphenyl)propanoic acid.

Scientific Research Applications

1-Chloro-1-(2-ethylphenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-ethylphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These interactions can modulate the activity of biological pathways and influence the compound’s overall effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The 2-ethylphenyl group in the target compound provides steric hindrance and moderate electron donation, contrasting with electron-withdrawing groups (e.g., -CF₃ in ) or polar substituents (e.g., -OCH₃ in ). This affects reactivity in nucleophilic substitution or cyclization reactions.

- Compounds with methoxy or chloro substituents exhibit planar molecular conformations and hydrogen-bonded crystal structures , whereas bulkier groups like 2-ethylphenyl may disrupt such packing, altering physical properties (e.g., melting points).

- Corrosion Inhibition: Derivatives like 1-(4-Chlorophenylimino)-1(phenylhydrazono)-propan-2-one show moderate corrosion inhibition efficiencies (88.3–91.3%) in acidic media . The 2-ethylphenyl analog’s performance may differ due to reduced adsorption capability from steric hindrance.

Challenges and Limitations

- Steric Hindrance : The ethyl group may slow reaction kinetics in cyclization or coupling steps compared to less bulky substituents (e.g., -Cl or -OCH₃).

- Crystallinity : Bulky substituents often reduce crystal quality, complicating structural characterization via X-ray diffraction .

Biological Activity

1-Chloro-1-(2-ethylphenyl)propan-2-one is an organic compound characterized by its unique structure, which includes a chloro group attached to a propanone framework with a 2-ethylphenyl substituent. Its molecular formula is C12H15ClO, and it has a molecular weight of approximately 196.67 g/mol. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries due to its reactivity and ability to undergo various chemical transformations .

The presence of the chloro group in this compound imparts unique reactivity compared to its analogs, making it suitable for specific applications in organic synthesis and medicinal chemistry. The compound can be synthesized through various methods, including nucleophilic substitution and acylation reactions .

Biological Activity

Research into the biological activity of this compound indicates potential interactions with various biological targets. Key areas of investigation include:

1. Enzyme Activity

Studies have shown that this compound can influence enzyme activity, suggesting possible applications in medicinal chemistry. The compound's structure allows it to modulate biological pathways, making it a candidate for further investigation in drug development .

3. Anticancer Potential

Preliminary studies suggest that compounds structurally related to this compound may exhibit anticancer properties. For example, certain thiourea derivatives have shown promising results against various cancer cell lines with IC50 values ranging from 7 to 20 µM . Although direct evidence for the anticancer activity of this compound is lacking, its structural characteristics warrant further exploration.

Case Studies

Case Study: Enzyme Inhibition

In a study investigating the effects of similar chloro-substituted compounds on enzyme activity, researchers found that these compounds could significantly inhibit lactate dehydrogenase (LDH) activity in cancer cell lines. The treated cells exhibited increased LDH levels compared to untreated controls, indicating potential therapeutic applications .

Case Study: Antimicrobial Testing

Another study focused on testing the antimicrobial efficacy of halogenated compounds against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that halogen substitution enhanced antibacterial activity, providing a rationale for further testing of this compound in this context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.